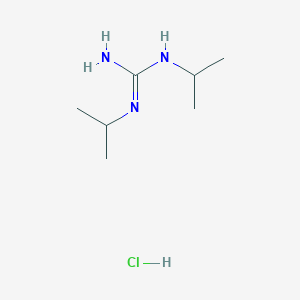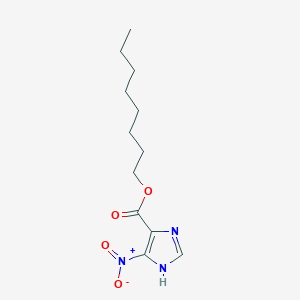
Octyl 4-nitro-1h-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 4-nitro-1h-imidazole-5-carboxylate is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They are widely used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-nitro-1h-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of imidazole derivatives often employs copper-catalyzed [3 + 2] cycloaddition reactions. These reactions provide multisubstituted imidazoles in good yields and high regioselectivity using oxygen as an oxidant without the need for expensive catalysts .
Chemical Reactions Analysis
Types of Reactions
Octyl 4-nitro-1h-imidazole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization and copper catalysts for cycloaddition . The conditions often involve mild temperatures and the use of oxygen as an oxidant.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Octyl 4-nitro-1h-imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of Octyl 4-nitro-1h-imidazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the imidazole ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate
- Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate
Uniqueness
Octyl 4-nitro-1h-imidazole-5-carboxylate is unique due to its specific functional groups, which provide distinct chemical and biological properties. Its octyl chain and nitro group contribute to its stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
36137-91-4 |
|---|---|
Molecular Formula |
C12H19N3O4 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
octyl 5-nitro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-2-3-4-5-6-7-8-19-12(16)10-11(15(17)18)14-9-13-10/h9H,2-8H2,1H3,(H,13,14) |
InChI Key |
KTIICRZILZKTNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)

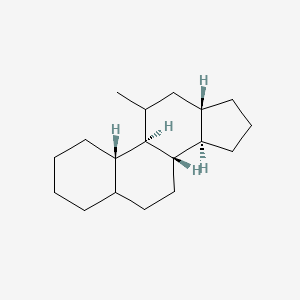
silane](/img/structure/B14669618.png)
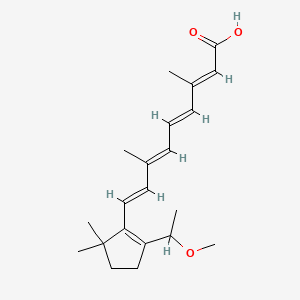
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)

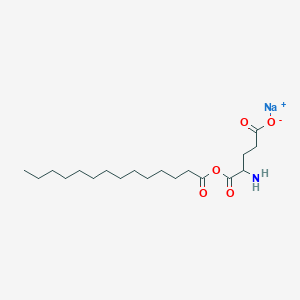
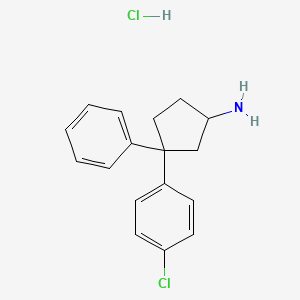

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
